6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine
Overview
Description
“6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is a chemical compound with the CAS Number: 1216231-53-6 . It has a molecular weight of 225.09 . This compound is recognized as a significant heterocyclic scaffold due to its wide range of applications in medicinal chemistry .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, the class of compounds to which “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” belongs, has been a subject of research due to their importance in medicinal chemistry . Various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions have been employed .Molecular Structure Analysis
The InChI code for “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” is 1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 .Physical And Chemical Properties Analysis
The compound “6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine” has a molecular weight of 225.09 . It is stored at a temperature of 2-8°C .Scientific Research Applications
Medicinal Chemistry: Drug Development
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine: is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Its structure is conducive to binding with various biological targets, making it a valuable compound for developing new pharmaceuticals. Researchers can modify this scaffold to create molecules with potential therapeutic effects against diseases such as cancer, Alzheimer’s, and infectious diseases.
Material Science: Electronic Materials
The structural character of imidazo[1,2-a]pyridines, including the brominated and methylated derivatives, makes them useful in material science . They can be incorporated into electronic materials due to their conductive properties, potentially leading to advancements in the creation of organic light-emitting diodes (OLEDs) and other electronic devices.
Tuberculosis Treatment: Antimicrobial Agents
Recent studies have shown that imidazo[1,2-a]pyridine analogues exhibit potent activity against Mycobacterium tuberculosis . The compound’s ability to reduce bacterial load significantly in an acute TB mouse model suggests its potential as a novel antimicrobial agent in the fight against tuberculosis.
Safety And Hazards
Future Directions
properties
IUPAC Name |
6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2/c1-6-3-8(10)5-12-4-7(2)11-9(6)12/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXIFFUAPZHTUJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
CAS RN |
1216231-53-6 | |
Record name | 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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